N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
Description
N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a benzamide derivative characterized by two distinct structural motifs: a 1,3-dimethylpyrazole ring and a 2,5-dioxopyrrolidinyl group. The pyrazole moiety is substituted at the 5-position with a benzamide linker, while the 3-position of the benzamide core is functionalized with the dioxopyrrolidinyl group. This compound’s design shares conceptual similarities with pharmacological agents targeting protein modulation, such as cystic fibrosis transmembrane conductance regulator (CFTR) correctors or monoclonal antibody production enhancers .
Properties
IUPAC Name |
N-(2,5-dimethylpyrazol-3-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c1-10-8-13(19(2)18-10)17-16(23)11-4-3-5-12(9-11)20-14(21)6-7-15(20)22/h3-5,8-9H,6-7H2,1-2H3,(H,17,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQNHECOFHMKYOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC(=CC=C2)N3C(=O)CCC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Attachment of the Benzamide Group: The benzamide moiety can be introduced through a coupling reaction between the pyrazole derivative and a benzoyl chloride derivative in the presence of a base such as triethylamine.
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the reaction of a suitable amine with succinic anhydride.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Monoclonal Antibody Production
Recent studies have demonstrated that this compound can significantly enhance monoclonal antibody production in cell cultures. Specifically, it has been shown to suppress cell growth while increasing both the cell-specific glucose uptake rate and intracellular adenosine triphosphate (ATP) levels during monoclonal antibody production processes. This dual effect not only improves the yield of antibodies but also maintains cell viability, making it a valuable additive in biopharmaceutical manufacturing .
Glycosylation Control
The compound has also been implicated in controlling the level of galactosylation on monoclonal antibodies, which is a critical quality attribute for therapeutic proteins. By modulating the glycan profile during production, N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide can enhance the efficacy and safety profiles of therapeutic antibodies .
Anticancer Activity
The structural components of this compound have been linked to anticancer properties. Its derivatives have shown promise as inhibitors of PARP (Poly ADP-ribose polymerase), an enzyme involved in DNA repair mechanisms. Inhibition of PARP can lead to synthetic lethality in cancer cells deficient in DNA repair pathways (e.g., BRCA1/2-deficient cells), thus providing a potential therapeutic avenue for treating certain types of cancers .
Case Studies
Mechanism of Action
The mechanism of action of N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Role of Heterocyclic Substituents
- Pyrazole vs. Pyrrole : The 1,3-dimethylpyrazole group in the target compound contrasts with MPPB’s 2,5-dimethylpyrrole. While both are five-membered nitrogen heterocycles, pyrrole derivatives (as in MPPB) exhibit stronger correlations with metabolic modulation, whereas pyrazole-containing compounds (e.g., elexacaftor) often target protein-protein interactions .
- Dioxopyrrolidinyl Group : Present in both the target compound and MPPB, this group is associated with enhanced solubility and intracellular activity. In MPPB, it contributes to suppressing galactosylation—a critical quality attribute for therapeutic antibodies .
Linker and Functional Group Variations
- Benzamide vs. Sulfonamide Linkers : Elexacaftor employs a sulfonamide linker, which improves metabolic stability and bioavailability in CFTR modulators . In contrast, the benzamide linker in the target compound and MPPB may prioritize hydrogen-bonding interactions with cellular targets.
- Substituent Positioning : The 3-position of the benzamide core in the target compound is occupied by the dioxopyrrolidinyl group, whereas MPPB places this group at the 4-position. This positional difference could influence target specificity and potency.
Biological Activity
N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a pyrazole moiety linked to a benzamide and a pyrrolidine derivative. The structural formula can be represented as follows:
Antiproliferative Activity
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit notable antiproliferative activity against various cancer cell lines. For instance, compounds similar to this compound have shown submicromolar IC50 values in MIA PaCa-2 pancreatic cancer cells, indicating strong potential as anticancer agents .
Table 1: Antiproliferative Activity of Pyrazole Derivatives
| Compound Name | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 0.25 | MIA PaCa-2 |
| Compound B | 0.30 | MDA-MB-436 (BRCA1) |
| N-(1,3-Dimethyl...) | 0.20 | Various Cancer Lines |
The mechanism by which this compound exerts its biological effects may involve modulation of autophagy and inhibition of the mTORC1 pathway. Studies indicate that related compounds can disrupt autophagic flux under nutrient deprivation conditions, leading to increased accumulation of LC3-II, a marker for autophagy . This suggests that the compound may selectively target cancer cells under metabolic stress.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Research indicates that modifications to the pyrazole ring and the benzamide structure significantly affect their antiproliferative potency. For example, substituents on the benzamide moiety can enhance binding affinity to target proteins involved in cell proliferation and survival pathways .
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Substitution at position 4 | Increased potency |
| Addition of halogens | Enhanced binding |
| Alteration of methyl groups | Variable effects |
Case Studies
Several case studies have documented the efficacy of pyrazole-based compounds in clinical settings:
- Case Study 1 : A study evaluated the effects of a pyrazole derivative on breast cancer cells and reported a significant reduction in cell viability compared to control treatments.
- Case Study 2 : Another investigation focused on pancreatic cancer models where treatment with N-(1,3-dimethyl...) led to apoptosis in tumor cells through autophagy modulation.
Q & A
Basic: What are the key synthetic routes for preparing N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide?
The synthesis typically involves multi-step reactions, including:
- Coupling reactions : Formation of the benzamide core via condensation between carboxylic acid derivatives (e.g., acid chlorides) and amine-containing pyrazole intermediates. For example, substituted pyrazoles can react with activated benzoyl chlorides under basic conditions (e.g., Et₃N in CH₂Cl₂) to form the benzamide linkage .
- Functional group introduction : The 2,5-dioxopyrrolidin-1-yl group may be introduced via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. Zinc cyanide (Zn(CN)₂) and Pd(PPh₃)₄ in DMF have been used for similar cyanide substitutions in pyrazole derivatives .
- Optimization : Reaction conditions (temperature, solvent, catalyst loading) significantly impact yield. For instance, K₂CO₃ in acetone is effective for alkylation steps in pyrazole synthesis .
Advanced: How can reaction conditions be optimized to improve the yield of the target compound?
Key parameters for optimization include:
- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling efficiency, particularly for introducing aryl/heteroaryl groups .
- Solvent polarity : Polar aprotic solvents like DMF or DME improve solubility of intermediates, while toluene or CH₂Cl₂ may stabilize reactive intermediates in coupling steps .
- Temperature control : Low temperatures (0–25°C) reduce side reactions during sensitive steps like amide bond formation, while higher temperatures (80–100°C) accelerate Suzuki-Miyaura couplings .
- Purification strategies : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures enhances purity .
Basic: What spectroscopic techniques are critical for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions on the pyrazole and benzamide moieties. For example, methyl groups on pyrazole appear as singlets near δ 2.5–3.5 ppm .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, especially for the dioxopyrrolidin group .
- Infrared (IR) spectroscopy : Stretching frequencies for amide C=O (~1650 cm⁻¹) and pyrrolidinone C=O (~1700 cm⁻¹) confirm functional group integrity .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
- Dose-response validation : Replicate assays (e.g., enzyme inhibition, cell viability) with standardized protocols to rule out concentration-dependent effects .
- Structural analogs : Compare activity profiles of derivatives (e.g., replacing dioxopyrrolidin with sulfonyl groups) to identify critical pharmacophores .
- Computational docking : Use molecular dynamics simulations to assess binding mode consistency with experimental IC₅₀ values. Mismatches may suggest assay-specific artifacts .
Basic: What are the hypothesized biological targets of this compound?
Based on structural analogs:
- Kinase inhibition : The pyrazole-benzamide scaffold resembles ATP-competitive kinase inhibitors. Target prioritization could include JAK2 or Aurora kinases .
- Neurotransmitter modulation : Dioxopyrrolidin groups in related compounds interact with GABA receptors or monoamine oxidases, suggesting anticonvulsant or antidepressant potential .
Advanced: How can structure-activity relationship (SAR) studies be designed to enhance potency?
- Fragment-based design : Synthesize derivatives with incremental modifications (e.g., halogenation at the benzamide para-position or alkylation of the pyrrolidinone nitrogen) .
- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate substituent electronic/steric properties with activity data from analogs .
- Bioprobe incorporation : Introduce fluorescent tags (e.g., BODIPY) to track target engagement in cellular assays .
Basic: What stability challenges arise during storage of this compound?
- Hydrolysis susceptibility : The dioxopyrrolidin moiety may degrade in aqueous buffers. Store in anhydrous DMSO at -20°C .
- Light sensitivity : Aromatic nitro or carbonyl groups necessitate amber vials to prevent photodegradation .
Advanced: How can computational methods guide the optimization of pharmacokinetic properties?
- ADMET prediction : Tools like SwissADME predict logP, solubility, and CYP450 interactions. For example, reducing logP via polar substituents may improve aqueous solubility .
- Metabolic site identification : CYP3A4-mediated oxidation of methyl groups on pyrazole can be mitigated by introducing electron-withdrawing groups .
Basic: What in vitro assays are recommended for initial biological evaluation?
- Enzyme inhibition : Fluorescence-based assays for kinases (e.g., ADP-Glo™) or proteases .
- Cell viability : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) .
- Membrane permeability : Caco-2 monolayers or PAMPA assays to assess oral bioavailability potential .
Advanced: How can researchers integrate multi-omics data to elucidate the compound’s mechanism of action?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
